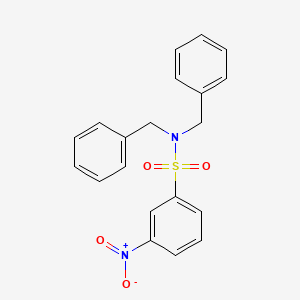

N,N-dibenzyl-3-nitrobenzenesulfonamide

Description

N,N-Dibenzyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 3-nitrobenzenesulfonyl backbone substituted with two benzyl groups on the nitrogen atom. Sulfonamides are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their versatile electronic and steric properties .

The compound likely derives from the reaction of 3-nitrobenzenesulfonyl chloride with dibenzylamine, a method analogous to the synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives described in . Such reactions typically proceed in basic aqueous or aprotic polar media to yield sulfonamides with high purity . Key structural features include:

- Dibenzyl substituents: Introduce steric bulk, which may reduce solubility in polar solvents but improve stability in organic matrices .

Structural validation techniques like X-ray crystallography (using SHELX programs, as noted in and ) and spectroscopic methods (¹H/¹³C NMR, IR) are critical for confirming its geometry and purity .

Properties

IUPAC Name |

N,N-dibenzyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c23-22(24)19-12-7-13-20(14-19)27(25,26)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXYPXKIYRUJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with dibenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-nitrobenzenesulfonyl chloride+dibenzylamine→this compound+HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: The major product is N,N-dibenzyl-3-aminobenzenesulfonamide.

Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield a new sulfonamide derivative.

Scientific Research Applications

N,N-dibenzyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

Medicine: While not a drug itself, it serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-nitrobenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition. This interaction can disrupt normal enzyme function, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Steric and Electronic Effects

- Steric Bulk : The dibenzyl variant exhibits significantly greater steric hindrance compared to methylphenyl () or dimethyl () analogs. This bulk may hinder interactions in catalytic or biological systems but improve thermal stability .

- Electronic Profile : The 3-nitro group is a strong electron-withdrawing moiety, common to all listed compounds. However, additional substituents like chlorine () or sulfone groups () further modulate electron density, influencing reactivity in metal-catalyzed reactions or enzyme inhibition .

Solubility and Physicochemical Properties

- Polarity : Dimethyl and methylphenyl derivatives () display higher solubility in polar solvents (e.g., DMSO, water) due to reduced steric hindrance. In contrast, the dibenzyl compound’s hydrophobicity limits aqueous solubility, necessitating organic solvents for processing .

- Crystallinity : Compounds with rigid substituents (e.g., tetrahydrothiophenyl in ) often form stable crystals, facilitating structural analysis via X-ray diffraction .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N,N-dibenzyl-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 3-nitrobenzenesulfonyl halides and dibenzylamine. A base (e.g., triethylamine) is required to neutralize HCl byproducts . Key parameters for optimization include:

- Temperature: Reactions are often conducted at 0–25°C to minimize side reactions.

- Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.

- Inert Atmosphere: Nitrogen or argon prevents oxidation of sensitive intermediates .

Post-synthesis, crude products are purified via recrystallization or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions and benzyl group integration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths and angles, with refinement using programs like SHELXL .

Q. How does the nitro group influence the compound’s stability under varying pH or temperature conditions?

- Methodological Answer: The electron-withdrawing nitro group enhances electrophilicity but reduces stability in basic conditions due to potential sulfonamide cleavage. Stability studies should:

- Use HPLC or TLC to monitor degradation at elevated temperatures (>80°C) or extreme pH.

- Employ UV-Vis spectroscopy to track nitro group reduction in reductive environments .

Advanced Research Questions

Q. How can mechanistic studies elucidate reaction pathways in this compound derivatization?

- Methodological Answer:

- Kinetic Analysis: Monitor intermediates via stopped-flow NMR or time-resolved MS to identify rate-determining steps.

- Isotopic Labeling: Use N-labeled amines to trace substituent incorporation in cross-coupling reactions .

- Computational Modeling: DFT calculations predict transition states and activation energies for sulfonamide bond cleavage .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Methodological Answer: Challenges include:

- Disorder in Benzyl Groups: Mitigated by cooling crystals to 100 K and refining with SHELXL’s restraints .

- Twinned Crystals: Use PLATON or TWINLAW to deconvolute overlapping reflections .

- Hydrogen Bonding Networks: Graph-set analysis identifies motifs (e.g., R(8)) that stabilize the crystal lattice .

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced biological activity?

- Methodological Answer:

- Functional Group Replacement: Substitute the nitro group with halogens or amines to modulate electron density and binding affinity.

- Pharmacophore Mapping: Overlay crystal structures with target enzymes (e.g., carbonic anhydrase) to identify critical interactions .

- Bioassays: Test derivatives against bacterial models to correlate substituent effects with MIC values .

Q. What computational strategies predict intermolecular interactions of this compound in supramolecular assemblies?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent effects on aggregation using GROMACS or AMBER.

- Docking Studies: AutoDock Vina models binding to protein pockets, prioritizing nitro-sulfonamide hydrogen bonds .

- Hirshfeld Surface Analysis: CrystalExplorer quantifies intermolecular contacts (e.g., C–H···O) driving packing efficiency .

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.